Gadobutrol, also known as Gadobutrol or Gadavist, is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) [, ]. Its high relaxivity makes it particularly effective for enhancing the contrast of MR images, allowing for better visualization of tissues and structures in the body [, ]. Unlike some linear GBCAs, gadobutrol is considered relatively safe, with a low risk of nephrogenic systemic fibrosis []. In research, gadobutrol has been extensively investigated for its properties and efficacy in various preclinical and clinical applications, primarily focused on its contrast-enhancing capabilities in different imaging modalities.
Gadovist, also known as gadobutrol, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a non-ionic macrocyclic compound that enhances the contrast of images by shortening the relaxation times of protons in tissue water. This effect is crucial for improving the visibility of internal structures during MRI scans. Gadovist is particularly noted for its high stability and low toxicity compared to linear gadolinium-based agents, making it a safer choice for patients requiring imaging studies.
Gadovist was developed and is marketed by Bayer AG. It received approval from various regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for use in clinical settings.
Gadovist is classified as a gadolinium-based contrast agent. It falls under the category of diagnostic radiopharmaceuticals, specifically designed for MRI applications. Its active component, gadolinium(III), is chelated with dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid, which enhances its safety profile by minimizing free gadolinium ion release in the body.
The synthesis of Gadovist involves several key steps:
The synthesis must maintain stringent conditions to prevent degradation or contamination. The process typically yields Gadovist with a purity exceeding 99.7%, ensuring its efficacy and safety for clinical use.
Gadovist has a complex molecular structure characterized by its macrocyclic ligand that encapsulates the gadolinium ion. The chemical formula is represented as C_{13}H_{22}GdN_{3}O_{7}, indicating its composition.
Gadovist primarily participates in coordination reactions where gadolinium ions interact with water molecules within biological tissues. This interaction leads to changes in relaxation times, which are critical for MRI contrast enhancement.
The reaction mechanism involves:
The mechanism of action of Gadovist relies on its ability to alter magnetic properties in tissues during an MRI scan:
Studies have shown that Gadovist provides superior contrast enhancement compared to other agents, particularly in areas with high vascularity or lesions .
Gadovist is primarily used in medical imaging:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3